molecular formula C22H25N3O4S2 B2717258 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 850910-96-2

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No. B2717258
CAS RN: 850910-96-2
M. Wt: 459.58
InChI Key: CDFVWQNSBKVVJN-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Screening

Synthesis of Bioactive Molecules

Compounds featuring benzothiazole and sulfonyl benzamide structures have been synthesized for biological and pharmacological screening. Such molecules have been explored for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The synthesis processes typically involve condensing specific reagents in the presence of catalysts to yield compounds with diverse functional groups, which are then characterized by spectral data and screened for various biological activities (Patel et al., 2009).

Antimicrobial Activity

Novel compounds containing benzothiazole and sulfonyl groups have been synthesized and tested for antimicrobial properties. The wide range of biodynamic properties shown by these structures has prompted the synthesis of novel compounds in hopes of discovering potent biodynamic agents. These studies involve the preparation of benzothiazole derivatives and their evaluation, especially for antimicrobial activities (Jagtap et al., 2010).

Pharmacological Applications

Anticonvulsant Activity

The synthesis of benzothiazole-coupled sulfonamide derivatives has been reported, where these compounds were subjected to computational studies, neurotoxicity screening, and evaluation of their anticonvulsant potential. Some compounds have shown potent anticonvulsant activity, indicating the potential for developing new therapeutic agents (Khokra et al., 2019).

Antimicrobial Agents

Derivatives containing morpholine moieties have been synthesized and screened for their antimicrobial activities. Such studies are critical for designing new antimicrobial agents that can address the issue of antibiotic resistance (Sahin et al., 2012).

Material Science Applications

Polymer Synthesis

Compounds with sulfone links have been incorporated into the synthesis of aromatic polyamides, demonstrating the versatility of benzothiazole and sulfonyl benzamide compounds in material science. These polymers exhibit high thermal stability and solubility in polar solvents, making them suitable for various applications, including the development of films and coatings (Hsiao & Huang, 1997).

properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-14-6-5-7-19-20(14)24(4)22(30-19)23-21(26)17-8-10-18(11-9-17)31(27,28)25-12-15(2)29-16(3)13-25/h5-11,15-16H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFVWQNSBKVVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.